molecular formula C15H17N3O4 B2949481 N1-(sec-butyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide CAS No. 899950-76-6

N1-(sec-butyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide

Cat. No. B2949481
CAS RN: 899950-76-6
M. Wt: 303.318
InChI Key: SOEREWBWIMLIKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(sec-butyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide, also known as BCOA-1, is a novel oxalamide compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies, and its unique structure and properties make it a valuable tool for further research.

Mechanism Of Action

The mechanism of action of N1-(sec-butyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes that are involved in cancer cell growth and survival. N1-(sec-butyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, N1-(sec-butyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide has been shown to have other biochemical and physiological effects. Studies have suggested that N1-(sec-butyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide may have anti-inflammatory and antioxidant properties, which could make it a valuable tool for studying various diseases and conditions that involve inflammation and oxidative stress.

Advantages And Limitations For Lab Experiments

One of the major advantages of N1-(sec-butyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide is its high purity and yield, which makes it a reliable compound for research purposes. However, like any compound, N1-(sec-butyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide has its limitations. One limitation is that it may not be effective against all types of cancer, and further research is needed to determine its efficacy against different types of cancer. Additionally, N1-(sec-butyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide may have off-target effects, which could complicate its use in certain experiments.

Future Directions

There are several future directions for research on N1-(sec-butyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide. One area of interest is in the development of N1-(sec-butyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide derivatives that may have improved anti-cancer activity and reduced off-target effects. Another area of research is in the study of N1-(sec-butyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide's effects on cancer stem cells, which could provide valuable insights into the mechanisms of cancer progression and recurrence. Additionally, N1-(sec-butyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide could be studied for its potential applications in other areas of research, such as inflammation and oxidative stress.

Synthesis Methods

The synthesis of N1-(sec-butyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide involves several steps, starting with the reaction of 2-hydroxybenzofuran with ethyl chloroformate to form the corresponding carbamate. This intermediate is then reacted with sec-butylamine to produce the final product, N1-(sec-butyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide. The synthesis of N1-(sec-butyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide has been optimized to yield high purity and yield, making it a reliable compound for research purposes.

Scientific Research Applications

N1-(sec-butyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide has been studied for its potential applications in various scientific fields. One of the most promising areas of research is in the field of cancer biology. Studies have shown that N1-(sec-butyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide has potent anti-cancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. N1-(sec-butyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide has also been shown to inhibit the growth of cancer stem cells, which are thought to play a critical role in cancer progression and recurrence.

properties

IUPAC Name

N'-butan-2-yl-N-(2-carbamoyl-1-benzofuran-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4/c1-3-8(2)17-14(20)15(21)18-11-9-6-4-5-7-10(9)22-12(11)13(16)19/h4-8H,3H2,1-2H3,(H2,16,19)(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOEREWBWIMLIKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(sec-butyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide

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